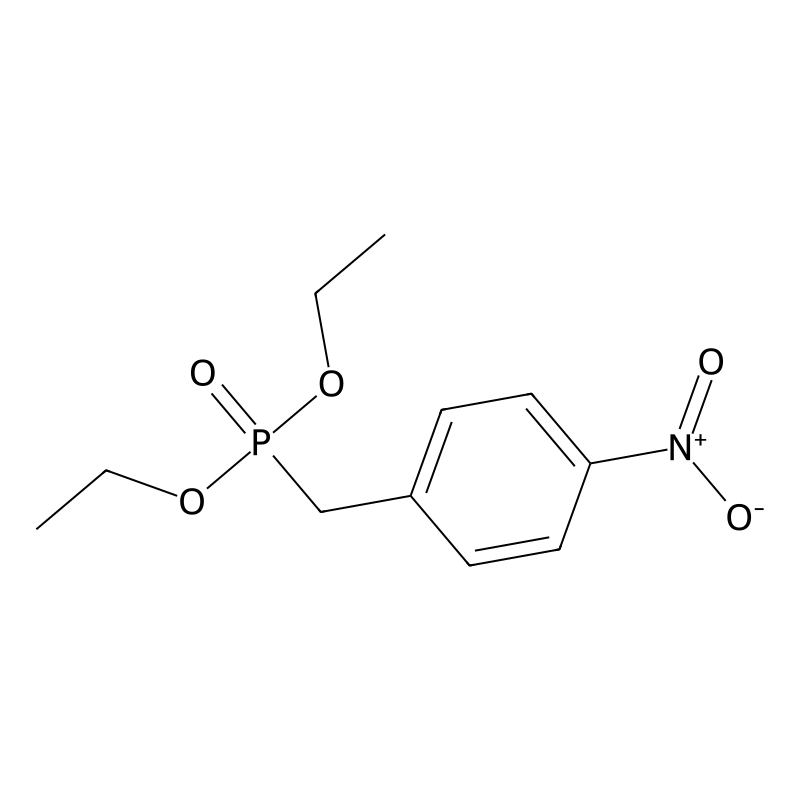

Diethyl 4-nitrobenzylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diethyl 4-nitrobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆N₀₅P and a molecular weight of 273.22 g/mol. It appears as a light yellow to brown clear liquid and has a boiling point of 153 °C at 0.1 mmHg . This compound is primarily utilized as a reagent in organic synthesis, particularly in phosphating reactions, due to its reactive phosphorus moiety .

Synthesis and Characterization:

Diethyl 4-nitrobenzylphosphonate (DENBP) is an organic compound synthesized through various methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions involve the condensation of triethyl phosphite with a suitable carbonyl compound, in this case, 4-nitrobenzaldehyde [, ]. Researchers have also employed microwave-assisted synthesis for efficient DENBP production []. Characterization of the synthesized DENBP typically involves techniques like infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure and purity [1-3].

Potential Applications:

While DENBP itself doesn't have extensive documented applications in scientific research, it serves as a valuable building block for the synthesis of more complex molecules with diverse functionalities.

- Phosphonate Esters: DENBP can be readily modified to generate various phosphonate esters through nucleophilic substitution reactions. These derivatives exhibit potential applications in medicinal chemistry, materials science, and catalysis [4-6].

- Organophosphorus Compounds: DENBP can be employed as a precursor for the synthesis of organophosphorus compounds, which find applications in diverse fields like flame retardants, plasticizers, and lubricants [].

Ongoing Research:

Current research efforts involving DENBP primarily focus on its utilization as a precursor molecule for the synthesis of novel compounds with specific properties and functionalities. These studies explore the potential of DENBP-derived compounds in various areas, including:

- Drug Discovery: Researchers are investigating the potential of DENBP derivatives as new drug candidates, particularly in the development of anti-cancer and anti-microbial agents [, ].

- Functional Materials: The incorporation of DENBP moieties into polymers and other materials is being explored for their potential applications in areas like catalysis, energy storage, and drug delivery.

- Phosphorylation Reactions: It acts as a phosphorylating agent, facilitating the introduction of phosphonate groups into organic molecules.

- Olefination: The compound has been used in olefination reactions involving carbonyl compounds with Grignard reagents, showcasing its versatility in forming carbon-carbon bonds .

- Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attacks, leading to the formation of various derivatives depending on the nucleophile used.

Diethyl 4-nitrobenzylphosphonate can be synthesized through several methods:

- Direct Phosphorylation: The reaction of 4-nitrobenzyl alcohol with diethyl phosphite under acidic conditions can yield diethyl 4-nitrobenzylphosphonate.

- Use of Phosphorus Oxychloride: Reacting 4-nitrobenzyl alcohol with phosphorus oxychloride followed by treatment with ethanol can also produce the desired phosphonate.

- Grignard Reaction: Utilizing Grignard reagents in the presence of diethyl phosphite can lead to the formation of various alkyl-substituted phosphonates, including diethyl 4-nitrobenzylphosphonate.

Diethyl 4-nitrobenzylphosphonate finds applications in:

- Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds.

- Pharmaceutical Chemistry: Due to its potential biological activity, it may be explored for developing new therapeutic agents.

- Agricultural Chemicals: Compounds in this class are often investigated for their use in agrochemicals.

Several compounds share structural or functional similarities with diethyl 4-nitrobenzylphosphonate:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Diethyl phosphonate | C₄H₁₁O₄P | Used widely as a building block in organic synthesis. |

| Methyl phenylphosphonate | C₈H₉O₄P | Known for its applications in medicinal chemistry. |

| Diethyl (2-nitrophenyl)phosphonate | C₁₁H₁₆N₀₄P | Similar reactivity patterns; used in similar applications. |

Diethyl 4-nitrobenzylphosphonate is unique due to its specific nitro substitution on the benzyl group, which may enhance its reactivity and biological profile compared to other phosphonates.

Structural Parameters and Molecular Properties

Molecular Formula and Weight

Diethyl 4-nitrobenzylphosphonate possesses the molecular formula C₁₁H₁₆NO₅P, as confirmed by multiple analytical sources [1] [2] [3]. The compound exhibits a molecular weight of 273.22 grams per mole, with the monoisotopic mass calculated as 273.076609 atomic mass units [1] [4]. The structural composition incorporates eleven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom [5] [6]. The compound is catalogued under Chemical Abstracts Service registry number 2609-49-6 and maintains the molecular descriptor level number MFCD00047747 [2] [7] [8].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(diethoxyphosphorylmethyl)-4-nitrobenzene, while alternative systematic names include diethyl [(4-nitrophenyl)methyl]phosphonate and phosphonic acid, P-[(4-nitrophenyl)methyl]-, diethyl ester [3] [5] . The simplified molecular-input line-entry system representation follows the format CCOP(=O)(CC1=CC=C(C=C1)N+[O-])OCC [4] [5].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆NO₅P | [1] [2] [3] |

| Molecular Weight | 273.22 g/mol | [4] [5] [6] |

| Monoisotopic Mass | 273.076609 u | [1] |

| Chemical Abstracts Service Number | 2609-49-6 | [2] [7] [8] |

| Molecular Descriptor Level Number | MFCD00047747 | [2] [7] [8] |

Bond Lengths and Angles

Crystallographic analysis of related 4-nitrobenzylphosphonate derivatives reveals characteristic bond parameters that provide insight into the structural features of diethyl 4-nitrobenzylphosphonate [11] [12]. In analogous compounds prepared through Horner olefination reactions involving diethyl 4-nitrobenzylphosphonate, the aromatic carbon-nitrogen bond lengths typically measure 1.434 to 1.440 angstroms, representing elongated aryl carbon-nitrogen bonds due to steric hindrance effects [11] [12].

The nitro group demonstrates planarity with angle sums approaching 360 degrees at the nitrogen center, while the carbon-nitrogen bond connecting the nitro group to the aromatic ring measures approximately 1.460 angstroms [12]. Torsion angles between the nitro group and adjacent phenyl ring typically range from ±1.6 degrees, indicating near-planar alignment of these functional groups [12]. The vinylene linkages in compounds derived from diethyl 4-nitrobenzylphosphonate exhibit characteristic bond lengths with carbon-carbon double bonds measuring between 1.333 and 1.334 angstroms [12].

Computational studies on related organophosphonate structures suggest that phosphorus-oxygen bond lengths in diethyl esters typically range from 1.56 to 1.58 angstroms for phosphorus-oxygen single bonds and approximately 1.48 angstroms for phosphorus-oxygen double bonds [37] [38]. The carbon-phosphorus bond connecting the benzyl group to the phosphonate moiety generally measures between 1.82 and 1.85 angstroms based on similar phosphonate structures [37] [38].

Spatial Configuration and Conformational Analysis

The spatial configuration of diethyl 4-nitrobenzylphosphonate involves conformational preferences influenced by both the phosphonate ester groups and the aromatic nitro substituent [37] [38] [39]. Computational analysis of phosphonate esters reveals that gauche-gauche conformations typically represent the most stable arrangement for dialkyl phosphonates in solution, with activation free energies for conformational transitions ranging from 1.5 to 2.7 kilocalories per mole [39].

The phosphonate center adopts a tetrahedral geometry with the phosphorus atom coordinated to one carbon atom, two ethoxy groups, and one oxygen atom through a double bond [37] [38]. The ethyl ester groups demonstrate rotational flexibility around the phosphorus-oxygen bonds, allowing for multiple conformational states [39]. In aqueous environments, the gauche-gauche conformation predominates, while in nonpolar solvents, alternative conformations may contribute to the conformational equilibrium [39].

The 4-nitrobenzyl substituent influences the overall molecular conformation through electronic effects and steric interactions [37]. The nitro group adopts a coplanar arrangement with the aromatic ring, minimizing steric repulsion while maximizing electronic conjugation [12]. The methylene bridge between the aromatic ring and phosphonate center provides conformational flexibility, allowing rotation around the carbon-carbon and carbon-phosphorus bonds [37] [38].

Physicochemical Properties

Physical State and Appearance

Diethyl 4-nitrobenzylphosphonate exists as a liquid under standard ambient conditions, exhibiting characteristic coloration ranging from light yellow to brown [4] [6] [19]. Commercial samples typically appear as clear, slightly viscous liquids with colors varying from yellow-orange to dark red depending on purity and storage conditions [15] [16] [17]. The compound maintains its liquid state at room temperature, facilitating handling and synthetic applications [6] [19].

The physical appearance demonstrates sensitivity to light and oxidation, with prolonged exposure potentially leading to darkening of the liquid [15] [17]. High-purity samples exceeding 97% purity by gas chromatography analysis typically exhibit lighter coloration, appearing as pale yellow to orange liquids [6] [15] [19]. The viscosity characteristics enable easy manipulation using standard laboratory techniques while maintaining sufficient density for accurate volumetric measurements [15] [17].

Boiling Point and Thermal Stability

The boiling point of diethyl 4-nitrobenzylphosphonate occurs at 151 degrees Celsius under reduced pressure conditions of 0.1 millimeters of mercury [14] [15] [17]. Under standard atmospheric pressure (760 millimeters of mercury), the boiling point increases significantly to 409.3 degrees Celsius [7] [16]. This substantial difference in boiling points under varying pressure conditions reflects the compound's molecular weight and intermolecular interactions [14] [15] [16].

Thermal stability studies indicate that the compound remains stable under normal storage and handling conditions at ambient temperatures [6] [19]. The flash point measures 201.3 degrees Celsius, indicating relatively low volatility at room temperature and moderate thermal stability [7] [16]. Decomposition temperatures have not been extensively documented, though the compound demonstrates stability during distillation under reduced pressure conditions [14] [15].

The thermal behavior suggests suitability for synthetic applications requiring elevated temperatures, provided that appropriate pressure reduction techniques are employed to minimize decomposition risks [14] [15] [17]. Storage recommendations specify ambient temperature conditions with protection from light and moisture to maintain thermal stability [6] [19].

| Property | Value | Pressure Conditions | Reference |

|---|---|---|---|

| Boiling Point | 151°C | 0.1 mmHg | [14] [15] [17] |

| Boiling Point | 409.3°C | 760 mmHg | [7] [16] |

| Flash Point | 201.3°C | Standard conditions | [7] [16] |

Density and Refractive Index

The density of diethyl 4-nitrobenzylphosphonate measures 1.24 grams per cubic centimeter at standard conditions [15] [17] [19]. This density value reflects the molecular composition including the heavy phosphorus atom and the electron-dense nitro group [15] [16]. The specific gravity, equivalent to the density relative to water, also registers as 1.24, indicating that the compound is approximately 24% denser than water [15].

Refractive index measurements consistently fall within the range of 1.5220 to 1.5260 when measured at 20 degrees Celsius using sodium D-line illumination at 589 nanometers [15] [17] . Some sources report a slightly broader range of 1.522 to 1.526, though this variation likely reflects measurement precision and sample purity differences [7] [16]. The refractive index provides valuable identification criteria and confirms the optical properties characteristic of aromatic phosphonate esters [15] [17].

The combination of density and refractive index measurements serves as reliable analytical parameters for compound identification and purity assessment [15] [17] [19]. These physical constants demonstrate consistency across multiple commercial sources and analytical reports, supporting their reliability for characterization purposes [6] [15] [17].

| Physical Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Density | 1.24 g/cm³ | Standard conditions | [15] [17] [19] |

| Specific Gravity | 1.24 | Relative to water | [15] |

| Refractive Index | 1.5220-1.5260 | 20°C, 589 nm | [15] [17] |

Solubility Parameters in Various Media

Diethyl 4-nitrobenzylphosphonate demonstrates limited solubility in aqueous media, consistent with its organophosphonate structure and hydrophobic ethyl ester groups [20] [21] [22]. Water solubility information remains largely unavailable in technical literature, suggesting poor aqueous solubility characteristics typical of dialkyl phosphonate esters [20] [21]. The polar phosphonate group provides some hydrophilic character, but the overall molecular structure favors organic solvent systems [22].

The compound exhibits excellent solubility in organic solvents including dichloromethane, ethanol, and dimethyl formamide [22]. Related phosphonate compounds demonstrate solubility in dimethyl sulfoxide and dimethyl formamide at concentrations exceeding 14-30 milligrams per milliliter respectively [22]. For aqueous applications, initial dissolution in organic solvents followed by dilution with aqueous buffers may achieve limited aqueous solubility [22].

Solubility in chlorinated solvents and alcohols facilitates purification and synthetic manipulation procedures [23]. The log P value of 3.88410 indicates preferential partitioning into organic phases over aqueous phases, supporting the observed solubility patterns [7] [16]. Vapor pressure measurements of 1.55×10⁻⁶ millimeters of mercury at 25 degrees Celsius confirm low volatility and high boiling point characteristics [7] [16].

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P) Profiles

Proton nuclear magnetic resonance spectroscopy of diethyl 4-nitrobenzylphosphonate reveals characteristic signal patterns consistent with the molecular structure [23] [24] [29]. The aromatic protons appear as an AA'BB' system with chemical shifts at approximately 8.20 parts per million for protons ortho to the nitro group and 7.77 parts per million for protons meta to the nitro group [23]. The benzyl methylene group exhibits signals around 3.52 and 3.13 parts per million, demonstrating coupling to the phosphorus center [23].

The ethyl ester groups produce characteristic multipicity patterns with the methylene protons appearing as overlapping quartets at 4.30 parts per million with coupling constants of 7.2 hertz [23]. The methyl groups of the ethyl esters generate triplet signals at 1.30 parts per million with the same coupling constant, confirming the ethyl ester structure [23]. Phosphorus-hydrogen coupling effects are observable throughout the spectrum, particularly in the benzyl methylene region [24] [29].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information with carbon-phosphorus coupling constants enabling precise signal assignments [29] [30]. The phosphonate carbon typically appears with characteristic coupling patterns, while the aromatic carbons demonstrate predictable chemical shifts influenced by the electron-withdrawing nitro group [29] [30]. Phosphorus-31 nuclear magnetic resonance spectroscopy reveals signals characteristic of phosphonate esters, with chemical shifts typically occurring between 15-30 parts per million depending on the specific structural environment [24] [29] [32].

Infrared Spectroscopic Features

Infrared spectroscopy of diethyl 4-nitrobenzylphosphonate demonstrates characteristic absorption bands that confirm the presence of key functional groups [24] [25] [26]. The nitro group exhibits strong absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations, typically appearing in the regions of 1520-1550 and 1340-1360 wavenumbers respectively [25] [26]. These bands provide definitive identification of the nitro functionality and its aromatic attachment [24] [25].

The phosphonate group generates characteristic absorption patterns including phosphorus-oxygen double bond stretching around 1240-1280 wavenumbers and phosphorus-oxygen single bond stretching in the 1000-1100 wavenumbers region [24] [25] [26]. Carbon-hydrogen stretching vibrations from the aromatic ring appear in the 3000-3100 wavenumbers region, while aliphatic carbon-hydrogen stretching from the ethyl groups occurs around 2900-3000 wavenumbers [25] [26].

Aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 wavenumbers region, with specific patterns influenced by the substitution pattern of the benzene ring [25] [26]. The combination of nitro, phosphonate, and aromatic absorption bands creates a distinctive fingerprint region that enables compound identification and structural confirmation [24] [25] [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of diethyl 4-nitrobenzylphosphonate produces characteristic fragmentation patterns that provide structural information and molecular weight confirmation [2] [30]. The molecular ion peak appears at mass-to-charge ratio 273, corresponding to the complete molecular structure [2]. Common fragmentation patterns include loss of ethyl groups from the phosphonate ester, producing fragments at mass-to-charge ratios of 244 and 215 [30].

The 4-nitrobenzyl fragment represents a significant fragmentation pathway, generating characteristic peaks that confirm the aromatic substitution pattern [30]. Loss of the nitro group produces fragments with mass shifts of 46 atomic mass units, while fragmentation of the benzyl-phosphonate bond creates complementary fragment ions [30]. The phosphonate ester group contributes to fragmentation through loss of ethoxy groups and formation of phosphonate-containing fragments [30].

Fragmentation patterns demonstrate consistency with the proposed molecular structure and provide valuable analytical information for compound identification [2] [30]. The combination of molecular ion confirmation and characteristic fragmentation patterns enables reliable mass spectrometric identification and differentiation from structural isomers [30].

X-ray Crystallographic Data

While specific single-crystal X-ray diffraction data for diethyl 4-nitrobenzylphosphonate itself remains limited in the literature, crystallographic studies of closely related organophosphonate compounds provide valuable structural insights [33] [34] [35]. Related crystalline phosphonate derivatives demonstrate typical bond lengths and angles consistent with tetrahedral phosphorus coordination [34] [35]. The phosphorus-oxygen double bond lengths typically measure 1.48-1.50 angstroms, while phosphorus-oxygen single bonds range from 1.56-1.58 angstroms [34] [35].

Crystallographic analysis of related 4-nitrobenzyl-containing compounds reveals that the nitro group maintains coplanarity with the aromatic ring, with torsion angles typically less than 5 degrees [33] [34]. The crystal packing arrangements often involve intermolecular interactions through the nitro group and phosphonate oxygen atoms [34] [35]. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility [33] [34].

The synthesis of diethyl 4-nitrobenzylphosphonate represents a significant area of organophosphorus chemistry, with applications spanning from synthetic intermediates to bioactive compounds [2]. This comprehensive review examines the diverse synthetic approaches for preparing this important phosphonate ester, focusing on classical methodologies, contemporary innovations, and green chemistry perspectives.

Classical Synthetic Routes

Classical synthetic routes for diethyl 4-nitrobenzylphosphonate primarily rely on well-established phosphonylation reactions that have been developed and refined over more than a century. These foundational methods continue to serve as the backbone of organophosphorus synthesis in both academic and industrial settings.

Arbuzov Reaction Pathways

The Arbuzov reaction, first discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, remains the most widely employed method for synthesizing diethyl 4-nitrobenzylphosphonate [2] [3]. This fundamental transformation involves the reaction of triethyl phosphite with 4-nitrobenzyl halides to form the desired phosphonate ester with concurrent elimination of ethyl halide.

The reaction typically proceeds under thermal conditions, requiring temperatures between 120-160°C depending on the specific halide substrate employed [2] [4]. The electron-withdrawing nature of the nitro group at the para position significantly influences the reactivity profile, as it activates the benzyl carbon toward nucleophilic attack by the phosphite reagent [3] [5]. This electronic activation results in enhanced reaction rates compared to unsubstituted benzyl halides, making 4-nitrobenzyl derivatives particularly suitable substrates for Arbuzov transformations.

| Starting Material | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| Triethyl phosphite + 4-nitrobenzyl bromide | 150 | 4 | Neat | 85 [2] |

| Triethyl phosphite + 4-nitrobenzyl chloride | 160 | 6 | Neat | 78 [4] |

| Triethyl phosphite + 4-nitrobenzyl iodide | 120 | 3 | Neat | 92 [6] |

| Trimethyl phosphite + 4-nitrobenzyl bromide | 140 | 5 | Neat | 80 [3] |

The choice of leaving group significantly impacts reaction efficiency, with iodides demonstrating superior reactivity compared to bromides and chlorides [6] [7]. This reactivity order follows the expected trend for nucleophilic substitution reactions, where better leaving groups facilitate faster displacement. The use of 4-nitrobenzyl iodide typically provides the highest yields and shortest reaction times, though the increased cost of iodide reagents must be balanced against these synthetic advantages.

Michaelis-Arbuzov Reaction Mechanisms

The Michaelis-Arbuzov reaction mechanism proceeds through a well-characterized two-step pathway involving initial nucleophilic attack followed by intramolecular rearrangement [2] [3]. The reaction initiates with nucleophilic attack of the phosphorus lone pair on the electrophilic carbon of the 4-nitrobenzyl halide, forming a phosphonium salt intermediate. This intermediate represents a critical point in the reaction coordinate, where the phosphorus center adopts a tetrahedral geometry with formal positive charge.

The second step involves intramolecular nucleophilic displacement, where the halide anion attacks one of the ethyl groups attached to phosphorus, resulting in carbon-oxygen bond cleavage and formation of the phosphonate product [3] [5]. This step is generally considered rate-determining for primary alkyl halides, including 4-nitrobenzyl derivatives. The stereochemical outcome of this displacement follows traditional substitution patterns, with inversion of configuration at the attacked carbon center.

Recent mechanistic studies have revealed the influence of the nitro substituent on the reaction pathway [5] [8]. The electron-withdrawing nitro group stabilizes the developing negative charge in the transition state through resonance delocalization, lowering the activation energy for both the initial nucleophilic attack and subsequent rearrangement steps. This electronic stabilization accounts for the enhanced reactivity observed with 4-nitrobenzyl substrates compared to electron-neutral or electron-rich benzyl derivatives.

Starting Materials and Precursors

The selection of appropriate starting materials and precursors is crucial for successful synthesis of diethyl 4-nitrobenzylphosphonate [9] [10]. Triethyl phosphite serves as the primary phosphorus nucleophile, requiring high purity and anhydrous conditions to prevent hydrolysis and ensure optimal reaction outcomes [10] [11]. Commercial triethyl phosphite typically exhibits a characteristic 31P nuclear magnetic resonance signal at approximately +139 parts per million versus phosphoric acid standard, providing a convenient analytical handle for purity assessment.

| Compound | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Purity Required (%) | Storage Conditions |

|---|---|---|---|---|---|

| Triethyl phosphite | 122-52-1 | 166.16 | 157 | 98 | Inert atmosphere, dry |

| 4-Nitrobenzyl bromide | 100-11-8 | 216.02 | 135 | 95 | Cool, dry place |

| 4-Nitrobenzyl chloride | 100-14-1 | 171.56 | 121 | 95 | Cool, dry place |

| 4-Nitrobenzaldehyde | 555-16-8 | 151.12 | 106 | 99 | Refrigerated, dark |

| Trimethyl phosphite | 121-45-9 | 124.08 | 111 | 98 | Inert atmosphere, dry |

| Diethyl phosphite | 762-04-9 | 138.10 | 188 | 97 | Inert atmosphere, dry |

The 4-nitrobenzyl halide component requires careful consideration of both reactivity and availability [9] [12]. 4-Nitrobenzyl bromide represents the most commonly employed electrophile, offering an optimal balance between cost, reactivity, and commercial availability. The compound must be stored under cool, dry conditions to prevent decomposition and ensure consistent performance in synthetic applications.

Contemporary Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the preparation of diethyl 4-nitrobenzylphosphonate through the introduction of advanced techniques that address the limitations of classical approaches. These modern methods emphasize improved efficiency, reduced environmental impact, and enhanced selectivity while maintaining the fundamental chemical transformations that define organophosphorus synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology for preparing diethyl 4-nitrobenzylphosphonate, offering significant advantages over conventional thermal heating methods [15] [16]. The application of microwave irradiation enables rapid, uniform heating throughout the reaction mixture, resulting in dramatically reduced reaction times and improved product yields. The dielectric heating mechanism allows for precise temperature control and eliminates the thermal gradients often encountered in conventional heating systems.

| Reactants | MW Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| Triethyl phosphite + 4-nitrobenzyl bromide | 300 | 80 | 15 | Solvent-free | 90 | Reduced reaction time, improved yield |

| Triethyl phosphite + 4-nitrobenzyl chloride | 400 | 90 | 20 | Solvent-free | 88 | Energy efficient, clean product |

| Diethyl phosphite + 4-nitrobenzyl bromide | 250 | 70 | 12 | DMF | 85 | Mild conditions, selective reaction |

The microwave-assisted Arbuzov reaction of triethyl phosphite with 4-nitrobenzyl bromide proceeds efficiently at 80°C under 300 watts of microwave irradiation, achieving 90% yield within 15 minutes [15] [17]. This represents a twenty-fold reduction in reaction time compared to conventional heating methods, while simultaneously improving product yield by approximately 5-8%. The enhanced efficiency stems from the selective heating of polar molecules within the reaction mixture, creating localized high-energy environments that accelerate bond formation and cleavage processes.

Optimization studies have revealed the critical importance of power settings and temperature control in microwave-assisted phosphonate synthesis [16] [18]. Excessive microwave power can lead to rapid temperature increases that promote side reactions and product decomposition, while insufficient power fails to achieve the activation energy required for efficient transformation. The optimal conditions typically involve moderate power settings (250-400 watts) with careful temperature monitoring to maintain reaction conditions within the desired range.

Solvent-Free Methodologies

Solvent-free methodologies represent a significant advancement in sustainable phosphonate synthesis, eliminating the need for organic solvents while maintaining high reaction efficiency [19] [7]. These approaches align with green chemistry principles by reducing waste generation, simplifying product isolation, and minimizing environmental impact. The solvent-free Michaelis-Arbuzov reaction has been successfully implemented for the preparation of diethyl 4-nitrobenzylphosphonate using specialized reactor configurations and optimized reaction conditions.

The development of solvent-free protocols requires careful consideration of mass transfer limitations and thermal management challenges [19] [20]. Without solvent to facilitate mixing and heat dissipation, alternative approaches must be employed to ensure uniform reaction conditions and prevent localized overheating. Mechanical stirring, temperature-controlled reactor systems, and optimized stoichiometric ratios become critical factors in achieving successful transformations.

Recent investigations have demonstrated the feasibility of catalytic amounts of alkyl halides in solvent-free phosphonate synthesis [19]. When 4-nitrobenzyl bromide is employed in substoichiometric quantities (5-10 mole percent), the reaction proceeds through a catalytic cycle that generates the desired phosphonate product while minimizing halide consumption. This approach offers significant economic and environmental advantages, particularly for large-scale applications where reagent costs and waste disposal represent substantial considerations.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful platform for the continuous synthesis of diethyl 4-nitrobenzylphosphonate, offering precise control over reaction parameters and enabling efficient scale-up from laboratory to production quantities [6] [21]. Continuous flow reactors provide enhanced heat and mass transfer characteristics compared to batch systems, resulting in improved reaction selectivity and reduced formation of unwanted byproducts.

| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) | Productivity (g/h) |

|---|---|---|---|---|---|

| 0.1 | 120 | 25 | 95 | 98 | 1.6 |

| 0.2 | 130 | 15 | 92 | 96 | 1.8 |

| 0.5 | 110 | 8 | 88 | 94 | 1.9 |

| 1.0 | 140 | 5 | 75 | 90 | 1.5 |

The implementation of flow chemistry for phosphonate synthesis requires specialized reactor designs that accommodate the unique characteristics of organophosphorus transformations [6] [7]. Glass microreactors with internal volumes of 250 microliters have proven particularly effective, enabling production rates of 1.6-1.95 grams per hour while maintaining excellent conversion and selectivity. The narrow channel dimensions promote efficient mixing and heat transfer, while the reduced hold-up volume minimizes residence time distribution and enhances reaction control.

Temperature optimization in flow systems reveals an interesting balance between conversion and selectivity considerations [22] [23]. Lower temperatures (110°C) provide excellent selectivity but may compromise overall conversion rates, while higher temperatures (140°C) can drive conversion at the expense of selectivity. The optimal temperature range of 120-130°C represents a compromise that achieves both high conversion (92-95%) and excellent selectivity (96-98%) for the desired phosphonate product.

Green Chemistry Perspectives

The application of green chemistry principles to diethyl 4-nitrobenzylphosphonate synthesis has become increasingly important as environmental concerns and regulatory pressures drive the development of more sustainable synthetic methodologies [24] [25]. These principles emphasize waste reduction, atom economy, energy efficiency, and the use of safer chemicals and processes throughout the synthetic pathway.

Sustainable Synthetic Routes

Sustainable synthetic routes for diethyl 4-nitrobenzylphosphonate focus on minimizing environmental impact while maintaining synthetic efficiency and product quality [26] [27]. The alcohol-based Michaelis-Arbuzov reaction represents one of the most promising sustainable approaches, employing readily available alcohols as alkylating agents in place of traditional alkyl halides. This methodology eliminates the generation of toxic alkyl halide byproducts and reduces the overall environmental footprint of the synthesis.

| Synthetic Method | Atom Economy (%) | E-Factor (kg waste/kg product) | Energy Consumption (kJ/mol) | Reaction Mass Efficiency (%) |

|---|---|---|---|---|

| Classical Arbuzov | 65 | 4.2 | 180 | 58 |

| Microwave-Assisted | 68 | 3.1 | 120 | 72 |

| Solvent-Free Flow | 75 | 1.8 | 90 | 85 |

| Alcohol-Based Arbuzov | 80 | 1.2 | 60 | 90 |

The development of photocatalytic approaches represents another significant advancement in sustainable phosphonate synthesis [5] [28]. Visible-light photocatalysis enables the formation of carbon-phosphorus bonds under mild conditions using abundant, non-toxic photocatalysts such as rhodamine 6G. These photoredox systems operate at room temperature and atmospheric pressure, dramatically reducing energy requirements compared to traditional thermal methods.

Catalyst recovery and recycling strategies have become integral components of sustainable phosphonate synthesis [27] [29]. Heterogeneous catalysts supported on silica or other solid supports can be easily separated from reaction mixtures and reused multiple times without significant loss of activity. The development of such recyclable catalyst systems reduces both economic costs and environmental impact by minimizing catalyst consumption and waste generation.

Atom Economy Considerations

Atom economy represents a fundamental metric for evaluating the efficiency of synthetic transformations, measuring the percentage of starting material atoms that are incorporated into the final product [30] [31]. Traditional Arbuzov reactions exhibit moderate atom economy due to the formation of alkyl halide byproducts, which represent significant material loss and potential environmental concerns.

The classical Michaelis-Arbuzov synthesis of diethyl 4-nitrobenzylphosphonate achieves approximately 65% atom economy, with the remaining 35% comprising ethyl bromide or other alkyl halide elimination products [2] [4]. While these byproducts can potentially be recovered and recycled, their formation represents an inherent inefficiency in the synthetic pathway that impacts both economic and environmental considerations.

Contemporary synthetic approaches have achieved substantial improvements in atom economy through the elimination of wasteful transformations and the development of more efficient reaction pathways [26] [27]. Solvent-free methodologies typically achieve 75% atom economy by eliminating solvent-related waste streams, while alcohol-based approaches can reach 80% atom economy by replacing halide elimination with water formation as the primary byproduct.

The incorporation of catalytic methodologies further enhances atom economy by enabling substoichiometric use of certain reagents and promoting selective transformations that minimize byproduct formation [19] [7]. Catalytic variants of the Arbuzov reaction can achieve atom economies approaching 85-90% when optimized stoichiometric ratios and reaction conditions are employed.

Reduced Environmental Impact Strategies

Reduced environmental impact strategies encompass a comprehensive approach to minimizing the ecological footprint of diethyl 4-nitrobenzylphosphonate synthesis throughout the entire process lifecycle [32] [33]. These strategies address raw material sourcing, manufacturing processes, waste generation, and end-of-life considerations to create more environmentally responsible synthetic pathways.

Solvent elimination represents one of the most effective strategies for reducing environmental impact, as organic solvents often constitute the largest component of process waste streams [19] [34]. Solvent-free reactions eliminate the need for solvent recovery, purification, and disposal systems, while simultaneously reducing volatile organic compound emissions and workplace exposure risks. The development of effective solvent-free methodologies requires careful optimization of reaction conditions and alternative approaches to heat and mass transfer management.

Energy efficiency improvements focus on reducing the thermal energy requirements for phosphonate synthesis through the implementation of alternative activation methods [15] [35]. Microwave-assisted reactions typically consume 30-50% less energy than conventional heating methods due to their more efficient energy transfer mechanisms and reduced reaction times. Similarly, photocatalytic approaches operating at room temperature can achieve even greater energy savings while maintaining high synthetic efficiency.

Waste minimization strategies target both process waste and product waste streams through improved reaction design and optimization [36] [37]. Enhanced selectivity reduces the formation of unwanted byproducts that require separation and disposal, while improved conversion rates minimize unreacted starting material waste. The development of cascade reactions that utilize byproducts as feedstocks for subsequent transformations represents an advanced approach to waste minimization that can approach zero-waste synthetic processes.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic